4-(Cyclohexylmethyl)morpholine
Overview
Description
4-(Cyclohexylmethyl)morpholine is an organic compound with the molecular formula C11H21NO. It features a morpholine ring substituted with a cyclohexylmethyl group at the 4-position. This compound is part of the morpholine family, which is known for its applications in various fields due to its unique chemical properties.
Mechanism of Action
Target of Action
Morpholine derivatives are known to interact with various biological targets, including kinases enzymes involved in cytokinesis and cell cycle regulation .
Mode of Action
Morpholine derivatives are known to exhibit their action through central inhibitory action on several kinases enzymes involved in cytokinesis and cell cycle regulation . This interaction with its targets leads to changes in the cell cycle, potentially affecting cell division and growth.
Biochemical Pathways
Given the known interactions of morpholine derivatives with kinases, it’s plausible that this compound may influence pathways related to cell cycle regulation and cytokinesis .
Pharmacokinetics
Morpholine derivatives are known to be metabolized in the body, and their pharmacokinetic properties can be influenced by various factors, including the specific structure of the derivative and the individual’s metabolic profile .
Result of Action
Given its potential interaction with kinases, it’s plausible that this compound could influence cell division and growth .
Action Environment
Environmental factors can influence the action, efficacy, and stability of many compounds, including 4-(Cyclohexylmethyl)morpholine. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interactions with its targets . .
Biochemical Analysis
Biochemical Properties
4-(Cyclohexylmethyl)morpholine plays a significant role in biochemical reactions, particularly as an intermediate in organic synthesis and as a potential ligand in enzyme interactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and stability. For instance, morpholine derivatives, including this compound, have been shown to interact with enzymes such as cholinesterases and legumain, exhibiting inhibitory effects . These interactions are crucial for understanding the compound’s potential therapeutic applications and its role in modulating biochemical pathways.
Cellular Effects
The effects of this compound on cellular processes are diverse and significant. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that morpholine derivatives can modulate the activity of various signaling pathways, including those involved in inflammation and apoptosis . Additionally, this compound has been observed to impact gene expression, leading to changes in the production of proteins essential for cellular function and survival.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor, binding to the active sites of enzymes and preventing their normal function. For example, the compound has been shown to inhibit cholinesterases, which are enzymes involved in the breakdown of acetylcholine . This inhibition can lead to increased levels of acetylcholine, affecting neurotransmission and potentially offering therapeutic benefits for conditions such as Alzheimer’s disease.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound’s stability is influenced by environmental conditions, including temperature and pH. Over time, this compound may degrade, leading to changes in its biochemical activity and potential long-term effects on cellular function . Studies have shown that morpholine derivatives can exhibit varying degrees of stability, which is crucial for their effective use in biochemical research and therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of signaling pathways. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Understanding the dosage-dependent effects of this compound is essential for its safe and effective use in therapeutic contexts.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. One of the key enzymes in its metabolic pathway is morpholine monooxygenase, which catalyzes the conversion of morpholine derivatives into more hydrophilic compounds for excretion . This metabolic process is crucial for understanding the compound’s pharmacokinetics and its potential impact on metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through endocytosis and transported to various cellular compartments . Its distribution within tissues is influenced by factors such as lipophilicity and binding affinity to cellular components. Understanding the transport and distribution mechanisms of this compound is essential for predicting its bioavailability and therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments, such as lysosomes or mitochondria, through targeting signals or post-translational modifications . This subcellular localization is crucial for understanding the compound’s mechanism of action and its potential effects on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclohexylmethyl)morpholine typically involves the reaction of morpholine with cyclohexylmethyl halides under basic conditions. One common method is the nucleophilic substitution reaction where morpholine reacts with cyclohexylmethyl chloride or bromide in the presence of a base such as sodium hydroxide or potassium carbonate .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The reaction conditions are optimized to maintain a balance between reaction time, temperature, and the concentration of reactants to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(Cyclohexylmethyl)morpholine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the morpholine ring can be further functionalized.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenated compounds and strong bases are typically employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
4-(Cyclohexylmethyl)morpholine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is utilized in the production of polymers, coatings, and other industrial materials.
Comparison with Similar Compounds
Similar Compounds
Morpholine: The parent compound, which lacks the cyclohexylmethyl group.
4-Methylmorpholine: A derivative with a methyl group instead of a cyclohexylmethyl group.
Pyrrolidine: Another heterocyclic amine with similar applications but different structural features.
Uniqueness
4-(Cyclohexylmethyl)morpholine is unique due to the presence of the cyclohexylmethyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in applications where specific molecular interactions are required .
Properties
IUPAC Name |
4-(cyclohexylmethyl)morpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO/c1-2-4-11(5-3-1)10-12-6-8-13-9-7-12/h11H,1-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFBXVBQQAUQWAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90348928 | |
Record name | 4-(cyclohexylmethyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90348928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5005-25-4 | |
Record name | 4-(cyclohexylmethyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90348928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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